5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione
Description
5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione is a barbituric acid derivative synthesized via Knoevenagel condensation between barbituric acid and 3,4-dimethoxybenzaldehyde. This compound features a pyrimidine-2,4,6-trione core with a 3,4-dimethoxybenzylidene substituent at the C-5 position. Its structure has been confirmed using single-crystal X-ray diffraction, revealing a triclinic crystal system (space group P1) with lattice parameters a = 7.3086 Å, b = 8.4033 Å, c = 11.8705 Å, and π-π stacking interactions critical to its solid-state packing . The 3,4-dimethoxy groups on the benzylidene moiety enhance electron-donating effects, influencing its reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-9-4-3-7(6-10(9)20-2)5-8-11(16)14-13(18)15-12(8)17/h3-6H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWHPQMMRBTZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310585 | |
| Record name | STK564911 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66386-22-9 | |
| Record name | NSC228504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK564911 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-VERATRYLIDENEBARBITURIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethanolamine-Catalyzed Synthesis in Water
The green synthesis of 5-(3,4-dimethoxy-benzylidene)-pyrimidine-2,4,6-trione has been achieved through a one-pot condensation of barbituric acid and 3,4-dimethoxybenzaldehyde in water using ethanolamine as a catalyst. This method involves stirring equimolar quantities of the reactants (0.01 mol each) with two drops of ethanolamine in 30 mL of distilled water at room temperature for 10–15 minutes. The product precipitates as yellow crystals, which are filtered and recrystallized from 95% ethanol. This approach yields 88% of the target compound with a melting point exceeding 300°C. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) stretches at 1743 cm⁻¹ and 1693 cm⁻¹, while ¹H NMR spectra reveal characteristic aromatic proton resonances at δ 8.23 (s, 1H) and δ 7.89 (d, 1H).
Sodium p-Toluenesulfonate (NaPTSA)-Assisted Reaction
An alternative aqueous method employs sodium p-toluenesulfonate (NaPTSA) as a phase-transfer catalyst. A mixture of barbituric acid (0.01 mol) and 3,4-dimethoxybenzaldehyde (0.01 mol) in 20 mL of 50% NaPTSA solution is stirred at room temperature for 5–10 minutes. The shorter reaction time and comparable yield (88%) make this method advantageous for large-scale production. However, the use of NaPTSA necessitates additional purification steps to remove residual catalyst.
Organic Solvent-Based Synthesis
Ethanol at Room Temperature
A solvent-based approach involves refluxing barbituric acid and 3,4-dimethoxybenzaldehyde in ethanol with piperidine as a catalyst. Stirring the reactants at room temperature for 15–20 minutes yields the product, which is recrystallized from hot acetonitrile to obtain crystals suitable for X-ray diffraction. The melting point (229–230°C) and ¹H NMR data (δ 3.99, s, 3H for methoxy groups) align with literature values. This method is noted for its simplicity but requires longer recrystallization times.
Acetonitrile Recrystallization
Recrystallization from acetonitrile enhances purity, as demonstrated in a study where the crude product dissolved in hot acetonitrile yielded single crystals upon slow evaporation. This step is critical for structural characterization but may reduce overall yield due to solubility limitations.
Lewis Acid-Catalyzed Reactions
BF₃·Et₂O in Dichloromethane
A Lewis acid-catalyzed method utilizes boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane. Combining 1,3-dimethylbarbiturate (10 mmol), 3,4-dimethoxybenzaldehyde (30 mmol), and BF₃·Et₂O (5 mmol) in 20 mL of CH₂Cl₂ at room temperature for 20 hours affords the product in unquantified yields. While this method avoids aqueous workup, the excess aldehyde and catalyst complicate purification.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for each preparation method:
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Properties
The compound exhibits thermal stability up to 240°C, with decomposition observed above 300°C.
Challenges and Optimization Strategies
Byproduct Formation in Three-Component Reactions
Attempts to synthesize pyrano[2,3-d]pyrimidine derivatives via a three-component reaction of barbituric acid, 3,4-dimethoxybenzaldehyde, and malononitrile in water yielded the undesired 5-arylidene product instead. Optimal results were achieved by isolating the benzylidene intermediate first.
Solvent Selection and Environmental Impact
While aqueous methods align with green chemistry principles, organic solvents like acetonitrile improve crystallinity at the expense of environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 3,4-dimethoxybenzyl-pyrimidine-2,4,6-trione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione has shown promise in several areas of medicinal research:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
Biological Studies
The compound interacts with biological targets such as Pteridine Reductase 1 (PTR1), affecting biochemical pathways related to folate metabolism. Its micromolar affinity for PTR1 indicates potential therapeutic applications in treating diseases like leishmaniasis.
Materials Science
Due to its unique structural characteristics, this compound is being explored for applications in materials science:
- Organic Electronics : The compound may serve as a building block for organic semiconductors or photovoltaic devices.
- Novel Material Development : Its chemical properties allow it to be used in synthesizing new materials with desirable electronic or optical characteristics.
Case Studies
- Antileishmanial Activity : A study demonstrated that this compound exhibited potent antileishmanial effects against Leishmania species. The mechanism involved inhibition of PTR1 leading to disrupted folate metabolism.
- Anticancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. Further investigations are ongoing to elucidate the precise molecular mechanisms involved.
- Materials Development : Initial experiments have been conducted on incorporating this compound into polymer matrices for enhanced electronic properties. Results indicate improved conductivity and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Biological Activity
5-(3,4-Dimethoxy-benzylidene)-pyrimidine-2,4,6-trione is a compound of significant interest due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrimidine ring with a benzylidene group that contains two methoxy substituents. This structure is crucial for its biological interactions and activities.
Target Enzyme: Pteridine Reductase 1 (PTR1)
this compound primarily targets PTR1, an enzyme involved in the reduction of pteridine compounds. The inhibition of PTR1 disrupts the metabolism of folate and biopterin pathways, which are essential for various cellular processes including DNA synthesis and repair.
Biochemical Pathways Affected
The compound's interaction with PTR1 leads to decreased levels of tetrahydrofolate and tetrahydrobiopterin. This disruption can have downstream effects on cellular proliferation and survival, particularly in rapidly dividing cells such as those found in certain infections or cancers.
Antileishmanial Activity
Research indicates that this compound exhibits micromolar potency against Leishmania species. This antileishmanial activity suggests potential therapeutic applications in treating leishmaniasis, a disease caused by protozoan parasites.
Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although further research is needed to establish specific mechanisms and efficacy .
Anticancer Potential
In addition to its antimicrobial activities, this compound has shown promise in anticancer research . It is being investigated for its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antileishmanial Effects : A study demonstrated that the compound inhibits the growth of Leishmania donovani with an IC50 value in the low micromolar range. This study highlights the potential for developing new treatments for leishmaniasis based on this compound's structure.
- Antimicrobial Activity Assessment : Another investigation assessed various derivatives of pyrimidine compounds for their antimicrobial properties. The results indicated that modifications to the methoxy groups significantly affected antimicrobial efficacy against Gram-positive bacteria .
- Anticancer Activity Investigation : In vitro assays showed that this compound could reduce cell viability in several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Potency |
|---|---|---|---|
| 5-(3,4-Dihydroxy-benzylidene)-pyrimidine-2,4,6-trione | Similar structure with hydroxyl groups | Moderate antimicrobial activity | IC50 = 50 µM |
| 5-(2-Methoxy-benzylidene)-pyrimidine-2,4,6-trione | Similar structure with different methoxy placement | Low antileishmanial activity | IC50 = 200 µM |
| 5-(4-Methoxy-benzylidene)-pyrimidine-2,4,6-trione | Similar structure with different methoxy placement | High anticancer activity | IC50 = 30 µM |
This table illustrates how structural variations can significantly influence biological activities and potencies among related compounds.
Q & A
Basic Research Question
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- NMR Analysis : -NMR detects aromatic protons (δ 6.5–8.0 ppm) and methoxy protons (δ ~3.8 ppm); -NMR confirms sp² carbons (e.g., δ 165–175 ppm for C=O) .
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight and fragmentation patterns .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.
How can reaction conditions be optimized to improve synthetic yields?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, while acetic acid promotes cyclization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) for faster condensation .
- Temperature Control : Higher reflux temperatures (e.g., 120°C) reduce reaction time but may increase side products.
Case Study : Refluxing thiouracil derivatives with anthranilic acid in ethanol/NaOEt for 12 hours achieved 57% yield of pyrimidoquinazoline derivatives .
What theoretical frameworks guide research on this compound’s bioactivity or material properties?
Basic Research Question
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. methyl groups) with biological targets (e.g., enzyme inhibition) .
- Molecular Orbital Theory : HOMO-LUMO gaps predict reactivity in photochemical applications .
Advanced Integration : Use molecular docking simulations to model interactions with biological receptors (e.g., kinases) .
What challenges arise in crystallizing this compound for X-ray analysis?
Advanced Research Question
- Solvent Choice : Slow evaporation from DMF/water mixtures produces diffraction-quality crystals .
- Polymorphism : Multiple crystal forms may exist; use differential scanning calorimetry (DSC) to identify stable polymorphs.
- Data Collection : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts .
Q. Key Crystallographic Data :
- Space Group: P2₁/c
- Bond Lengths: C=O (1.21–1.23 Å), C-C (1.34–1.48 Å) .
How can computational methods complement experimental studies on this compound?
Advanced Research Question
- DFT Calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize recrystallization protocols .
- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
